REACTION_SMILES
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[N:44]([C:45]([O:46][CH2:47][c:48]1[cH:49][cH:50][cH:51][cH:52][cH:53]1)=[O:54])=[N:55][C:56]([O:57][CH2:58][c:59]1[cH:60][cH:61][cH:62][cH:63][cH:64]1)=[O:65].[O:11]1[CH:12]([O:17][CH:18]2[CH2:19][CH2:20][CH:21]([OH:24])[CH2:22][CH2:23]2)[CH2:13][CH2:14][CH2:15][CH2:16]1.[O:66]1[CH2:67][CH2:68][CH2:69][CH2:70]1.[c:25]1([P:26]([c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[cH:39][cH:40][cH:41][cH:42][cH:43]1.[nH:1]1[n:2][cH:3][c:4]2[cH:5][c:6]([OH:10])[cH:7][cH:8][c:9]12>>[nH:1]1[n:2][cH:3][c:4]2[cH:5][c:6]([O:10][CH:21]3[CH2:20][CH2:19][CH:18]([O:17][CH:12]4[O:11][CH2:16][CH2:15][CH2:14][CH2:13]4)[CH2:23][CH2:22]3)[cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N=NC(=O)OCc1ccccc1)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCC(OC2CCCCO2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2[nH]ncc2c1
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Name
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Type
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product
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Smiles
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c1cc2[nH]ncc2cc1OC1CCC(OC2CCCCO2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |